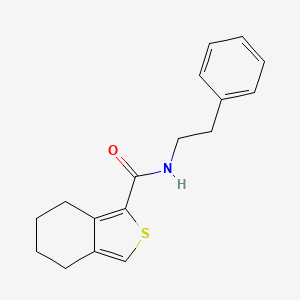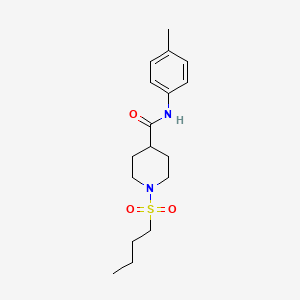![molecular formula C25H21ClN2O4 B5425537 ethyl 3-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5425537.png)
ethyl 3-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)benzoate, commonly known as CB30865, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemical research.
Wirkmechanismus
CB30865 exerts its effects through the inhibition of specific enzymes, including cathepsin L. The mechanism of action of CB30865 involves the binding of the compound to the active site of the enzyme, preventing its activity and inhibiting its function. CB30865 has been shown to have a high affinity for the active site of cathepsin L, making it a potent inhibitor of this enzyme.
Biochemical and Physiological Effects
CB30865 has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on enzymes, CB30865 has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines. CB30865 has also been shown to have anti-tumor activity, inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of CB30865 for lab experiments is its potent inhibitory activity against enzymes, making it a useful tool for studying enzyme function and inhibition. CB30865 is also relatively stable and easy to handle, making it a convenient compound for use in lab experiments.
However, there are also limitations to the use of CB30865 in lab experiments. The synthesis process of CB30865 is complex and requires a high level of expertise, making it challenging to obtain in large quantities. CB30865 is also relatively expensive, making it less accessible for use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of CB30865. One potential direction is the further exploration of its medicinal properties, particularly its anti-inflammatory and anti-tumor activities. CB30865 could also be used as a tool for studying enzyme function and inhibition, providing insights into the molecular mechanisms of various diseases.
Another potential direction is the development of new synthesis methods for CB30865, making it more accessible and cost-effective for use in lab experiments. The development of new analogs of CB30865 could also lead to the discovery of more potent and selective inhibitors of enzymes, providing new insights into the molecular mechanisms of various diseases.
Conclusion
In conclusion, CB30865 is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemical research. The synthesis of CB30865 requires a high level of expertise in organic chemistry and is typically carried out in a laboratory setting. CB30865 exerts its effects through the inhibition of specific enzymes, including cathepsin L, and has been shown to have several biochemical and physiological effects. While there are limitations to the use of CB30865 in lab experiments, there are also several future directions for its research and development, including the further exploration of its medicinal properties and the development of new synthesis methods and analogs.
Synthesemethoden
CB30865 is a complex chemical compound that requires a multi-step synthesis process. The synthesis of CB30865 involves the reaction of 2-chlorobenzoyl chloride with N-phenylglycine methyl ester to form an intermediate product, which is then reacted with ethyl 3-aminobenzoate to produce the final product, CB30865. The synthesis process of CB30865 requires a high level of expertise in organic chemistry and is typically carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
CB30865 has a wide range of potential applications in scientific research. One of the primary applications of CB30865 is in medicinal chemistry and drug development. CB30865 has been shown to have potent inhibitory activity against several enzymes, including cathepsin L, which is involved in the progression of cancer and other diseases. CB30865 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
In addition to its medicinal applications, CB30865 has also been used in biochemical research to study the mechanisms of enzyme inhibition and the structure-activity relationships of various compounds. CB30865 has been shown to bind to the active site of enzymes, preventing their activity and providing insights into the molecular mechanisms of enzyme inhibition.
Eigenschaften
IUPAC Name |
ethyl 3-[[(E)-2-[(2-chlorobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4/c1-2-32-25(31)18-11-8-12-19(16-18)27-24(30)22(15-17-9-4-3-5-10-17)28-23(29)20-13-6-7-14-21(20)26/h3-16H,2H2,1H3,(H,27,30)(H,28,29)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOPYMJHKLMZJK-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5425462.png)
![N-(2-methoxy-5-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5425474.png)
![(4R)-N-methyl-4-(4-{[(phenylacetyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5425481.png)
![4-[(methylsulfonyl)amino]-N-propylbenzenesulfonamide](/img/structure/B5425484.png)
![4-methyl-6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5425488.png)
![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5425493.png)
![2-{[(3-endo)-3-(4-fluoro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-8-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5425496.png)
![9-[2,3-dihydro-1H-indol-1-yl(oxo)acetyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5425504.png)
![4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol](/img/structure/B5425522.png)
![1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5425524.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylthiophene-2-carboxamide](/img/structure/B5425540.png)
![1-[2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B5425548.png)
